Ccxgg

Description

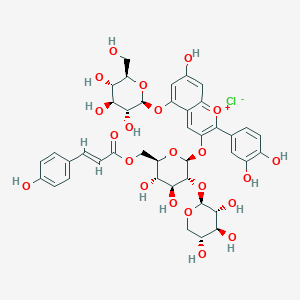

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

139906-05-1 |

|---|---|

Molecular Formula |

C41H45ClO22 |

Molecular Weight |

925.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |

InChI |

InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1 |

InChI Key |

VKIASUFWPSUXTH-RGZJCQCWSA-N |

SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |

Synonyms |

CCXGG cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside |

Origin of Product |

United States |

Foundational & Exploratory

The Unstable Repeats: A Deep Dive into the Mechanism of CGG Repeat Expansion

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The expansion of a CGG trinucleotide repeat sequence in the 5' untranslated region of the Fragile X Mental Retardation 1 (FMR1) gene is the underlying cause of a spectrum of neurodevelopmental and neurodegenerative disorders, most notably Fragile X Syndrome, the leading monogenic cause of intellectual disability and autism. Understanding the intricate molecular mechanisms that drive the instability and expansion of these repeats is paramount for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of CGG repeat expansion, detailing the key molecular players, pathways, and experimental methodologies used in its study.

The Genetic and Molecular Basis of CGG Repeat Instability

The FMR1 gene in the general population exhibits a polymorphic CGG repeat tract, typically ranging from 5 to 44 repeats. Alleles are categorized based on the number of CGG repeats, with significant implications for their stability and clinical outcome.

| Allele Category | CGG Repeat Number | Stability | Clinical Association |

| Normal | 5 - 44 | Generally stable | Unaffected |

| Intermediate (Gray Zone) | 45 - 54 | Mildly unstable | Unaffected, but may be a risk factor for expansion in subsequent generations |

| Premutation (PM) | 55 - 200 | Highly unstable and prone to expansion | Risk of Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) and Fragile X-associated Primary Ovarian Insufficiency (FXPOI) |

| Full Mutation (FM) | > 200 | Highly unstable, often showing somatic mosaicism | Fragile X Syndrome (FXS) |

Expansion from a premutation to a full mutation primarily occurs during maternal transmission.[1] The risk of this expansion is not only dependent on the length of the CGG repeat tract but is also significantly influenced by the presence of interspersed AGG triplets and maternal age.

The Stabilizing Role of AGG Interruptions

AGG interruptions within the CGG repeat tract act as "anchors," significantly increasing the stability of the allele and reducing the likelihood of expansion.[2][3] The loss of these interruptions, particularly at the 3' end of the repeat, creates a longer pure CGG tract, which is more prone to instability.[4]

The following table summarizes the predicted risk of a maternal premutation allele expanding to a full mutation, considering the total CGG repeat length, the number of AGG interruptions, and maternal age.

| Total CGG Repeats | Number of AGG Interruptions | Predicted Risk of Expansion to Full Mutation (%) |

| Maternal Age: 20 | ||

| 75 | 0 | 83 |

| 75 | 1 | 40 |

| 75 | 2 | 10 |

| 90 | 0 | 98 |

| 90 | 1 | 85 |

| 90 | 2 | 50 |

Data compiled from studies on maternal transmissions of FMR1 premutation alleles.[2][5][6]

Molecular Mechanisms of CGG Repeat Expansion

The expansion of CGG repeats is a complex process involving the interplay of DNA replication, repair, and the formation of unusual secondary DNA structures.

The Role of DNA Replication and Secondary Structures

During DNA replication, the repetitive nature of the CGG sequence can lead to the formation of stable, non-B DNA secondary structures, such as hairpins and G-quadruplexes, on both the leading and lagging strands.[7] These structures can stall the replication fork, creating a window for errors that can lead to repeat expansion.[8][9][10]

Replication fork stalling can trigger a cascade of events, including fork reversal and the recruitment of DNA repair machinery, which, instead of faithfully repairing the DNA, can inadvertently lead to the incorporation of additional CGG repeats.[11]

The Central Role of DNA Repair Pathways

Multiple DNA repair pathways have been implicated in the mechanism of CGG repeat expansion, often acting on the secondary structures formed during replication or in response to DNA damage.

The mismatch repair (MMR) pathway, particularly the MSH2-MSH3 (MutSβ) complex, plays a crucial role in promoting CGG repeat expansion.[1][12] Instead of recognizing and repairing mismatched bases, the MSH2-MSH3 complex is thought to bind to and stabilize the hairpin structures formed by the CGG repeats.[13][14][15] This stabilization prevents the normal processing of these structures, leading to their incorporation into the DNA strand and subsequent expansion.[16][17][18]

The base excision repair (BER) pathway, initiated by the DNA glycosylase OGG1, is also implicated in CGG repeat expansion.[7] OGG1 recognizes and removes oxidized guanine bases (8-oxoG), which are prevalent in GC-rich sequences like the CGG repeats. The subsequent repair process, involving apurinic/apyrimidinic (AP) endonuclease, DNA polymerase β, and DNA ligase, can lead to strand displacement and the formation of a loop that, if not properly repaired, can result in expansion.[6][19][20][21][22]

Recent studies have highlighted the role of FAN1 (Fanconi anemia-associated nuclease 1) in modulating trinucleotide repeat instability. FAN1 appears to have a protective role by interacting with the MMR protein MLH1.[2][5][23][24] This interaction is thought to sequester MLH1, preventing its recruitment by MSH3 and thereby inhibiting the pro-expansion activity of the MMR pathway.[1] FAN1's nuclease activity may also contribute to the accurate repair of slipped-strand structures.

Experimental Protocols for Studying CGG Repeat Expansion

A variety of molecular techniques are employed to analyze the size and methylation status of the FMR1 CGG repeat.

Triplet-Primed PCR (TP-PCR) for CGG Repeat Sizing

Triplet-primed PCR is a highly sensitive method for determining the size of CGG repeats, including large expansions, and for detecting the presence of AGG interruptions.[12][21][25][26][27][28][29]

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other tissues.

-

PCR Amplification: A three-primer PCR is performed:

-

A forward primer flanking the CGG repeat region.

-

A reverse primer that binds within the CGG repeat tract.

-

A tail-primer that anneals to a tag on the reverse primer.

-

-

Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

-

Data Analysis: The resulting electropherogram shows a characteristic ladder of peaks for expanded alleles, with the size of the full-length product indicating the total number of CGG repeats. Dips in the ladder pattern can indicate the presence of AGG interruptions.

Reagents and Cycling Conditions:

| Reagent | Concentration |

| Genomic DNA | 50-100 ng |

| Forward Primer | 0.2 µM |

| Reverse Primer | 0.2 µM |

| Tail Primer | 0.2 µM |

| dNTPs | 200 µM each |

| Taq Polymerase | 1-2 units |

| PCR Buffer | 1X |

| MgCl₂ | 1.5-2.5 mM |

Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1-2 minutes

-

-

Final Extension: 72°C for 10 minutes

Southern Blot Analysis for Large Expansions and Methylation Status

Southern blotting is the gold standard for detecting large full mutations and for determining the methylation status of the FMR1 promoter.[4][30][31][32]

Methodology:

-

DNA Digestion: Genomic DNA is digested with a pair of restriction enzymes, typically EcoRI and a methylation-sensitive enzyme like EagI or NruI.

-

Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.

-

Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled DNA probe specific to the FMR1 locus.

-

Detection: The probe signal is detected, revealing the size of the FMR1 fragments. Methylation of the promoter region prevents digestion by the methylation-sensitive enzyme, resulting in a larger fragment size.

Methylation-Specific PCR (MS-PCR)

Methylation-specific PCR is a PCR-based method to assess the methylation status of the FMR1 promoter.[16][17][31][33][34][35]

Methodology:

-

Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Two pairs of primers are used in separate PCR reactions: one pair specific for the methylated DNA sequence and another for the unmethylated sequence.

-

Analysis: The presence of a PCR product in the "methylated" reaction indicates methylation of the promoter, while a product in the "unmethylated" reaction indicates an unmethylated promoter.

Experimental Models for Studying CGG Repeat Expansion

Knock-in (KI) Mouse Models

Fmr1 knock-in mouse models, where the endogenous mouse CGG repeat is replaced with a human premutation-length repeat, have been instrumental in studying the mechanisms of expansion in vivo.[1][13][20][29][36][37][38] These models recapitulate key features of CGG repeat instability, including somatic mosaicism and intergenerational expansion.

Cell Culture Models

Cultured mammalian cells, including patient-derived fibroblasts and engineered cell lines with integrated FMR1 reporter constructs, provide a tractable system for dissecting the molecular pathways involved in CGG repeat expansion and for high-throughput screening of potential therapeutic compounds.[15][23][24][39][40]

Future Directions and Therapeutic Implications

A thorough understanding of the mechanisms driving CGG repeat expansion is opening new avenues for therapeutic intervention. Targeting the key proteins and pathways involved in this process, such as the MSH2-MSH3 complex or the BER pathway, may offer strategies to prevent or slow down the expansion of premutation alleles. Furthermore, the development of small molecules or gene therapies aimed at stabilizing the CGG repeats or correcting the downstream consequences of FMR1 gene silencing holds great promise for the treatment of Fragile X-related disorders. Continued research utilizing advanced genetic and molecular tools will be essential to translate these fundamental discoveries into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. FAN1-MLH1 interaction affects repair of DNA interstrand cross-links and slipped-CAG/CTG repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Huntington's disease LIG1 modifier variant increases ligase fidelity and suppresses somatic CAG repeat expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. OGG1 initiates age-dependent CAG trinucleotide expansion in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of the FMR1 Repeat Instability: How Does the CGG Sequence Expand? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical and molecular implications of mosaicism in FMR1 full mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragile X Syndrome Caused by Maternal Somatic Mosaicism of FMR1 Gene: Case Report and Literature Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Triplet-Primed PCR Assays for Accurate Screening of FMR1 CGG Repeat Expansion and Genotype Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saccharomyces cerevisiae MSH2-MSH3 and MSH2-MSH6 complexes display distinct requirements for DNA binding Domain I in mismatch recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Studies and Homology Modeling of Msh2-Msh3 Predict that Mispair Recognition Involves DNA Bending and Strand Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The nucleotide binding dynamics of human MSH2-MSH3 are lesion dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-resolution methylation polymerase chain reaction for fragile X analysis: evidence for novel FMR1 methylation patterns undetected in Southern blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Msh2-Msh3 Interferes with Okazaki Fragment Processing to Promote Trinucleotide Repeat Expansions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. OGG1 in the Kidney: Beyond Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FAN1 controls mismatch repair complex assembly via MLH1 retention to stabilize CAG repeat expansion in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ehdn.org [ehdn.org]

- 25. Detection of FMR1 Trinucleotide Repeat Expansion Mutations Using Southern Blot and PCR Methodologies | Springer Nature Experiments [experiments.springernature.com]

- 26. Triplet-Repeat Primed PCR and Capillary Electrophoresis for Characterizing the Fragile X Mental Retardation 1 CGG Repeat Hyperexpansions | Springer Nature Experiments [experiments.springernature.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. 024102 - Fmr1 CGG KI Strain Details [jax.org]

- 30. asuragen.com [asuragen.com]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | CGG Repeat Expansion, and Elevated Fmr1 Transcription and Mitochondrial Copy Number in a New Fragile X PM Mouse Embryonic Stem Cell Model [frontiersin.org]

- 33. High Resolution Methylation PCR for Fragile X Analysis: Evidence for Novel FMR1 Methylation Patterns Undetected in Southern Blot Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ltd.aruplab.com [ltd.aruplab.com]

- 35. Account Suspended [ivd.palexmedical.com]

- 36. Mouse models of fragile X-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Fragile X Mutant Mouse Models • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 39. CGG allele size somatic mosaicism and methylation in FMR1 premutation alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 40. vhbio.com [vhbio.com]

Role of CGG repeats in gene expression regulation

An In-depth Technical Guide on the Role of CGG Repeats in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandem repeats of the trinucleotide sequence Cytosine-Guanine-Guanine (CGG) are dynamic elements within the human genome that play a significant role in the regulation of gene expression. While present in the 5' untranslated region (UTR) of the Fragile X Messenger Ribonucleoprotein 1 (FMR1) gene in the general population with a polymorphic range of 5-44 repeats, expansions of this sequence are associated with a spectrum of debilitating neurological and developmental disorders. This technical guide provides a comprehensive overview of the molecular mechanisms by which CGG repeats influence gene expression, the pathologies that arise from their expansion, and the experimental methodologies employed to study these phenomena. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of transcriptional silencing, RNA-mediated toxicity, and Repeat-Associated Non-AUG (RAN) translation. Furthermore, this document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research techniques, and visual diagrams of molecular pathways and experimental workflows to facilitate a deeper understanding of this critical area of genetics.

Molecular Mechanisms of CGG Repeat-Mediated Gene Regulation

The number of CGG repeats within the 5' UTR of the FMR1 gene dictates distinct molecular consequences, broadly categorized by the repeat length. These categories are normal (5-44 repeats), intermediate or "gray zone" (45-54 repeats), premutation (55-200 repeats), and full mutation (>200 repeats).

Transcriptional Silencing in Full Mutation Alleles (>200 Repeats)

The most severe consequence of CGG repeat expansion is the transcriptional silencing of the FMR1 gene, leading to Fragile X Syndrome (FXS), the most common inherited cause of intellectual disability.[1][2] The mechanism of silencing is a multi-step epigenetic process:

-

DNA Methylation: Expansion of the CGG repeat tract to over 200 copies triggers extensive methylation of the CpG dinucleotides within the repeat sequence and the surrounding FMR1 promoter region.[3][4]

-

Histone Modification: The hypermethylated DNA serves as a binding site for methyl-CpG-binding proteins (MeCPs), which in turn recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes.[5][6] This leads to the deacetylation of histones H3 and H4, and the addition of repressive histone marks, such as H3K9me2.[7]

-

Chromatin Condensation: These histone modifications result in the condensation of chromatin into a heterochromatic state, which is inaccessible to transcription factors and RNA polymerase.[5][6][8]

-

Transcriptional Repression: The condensed chromatin structure effectively silences the transcription of the FMR1 gene, leading to a loss of the Fragile X Messenger Ribonucleoprotein (FMRP).[1][2][4]

It has also been proposed that the transcribed CGG repeat-containing RNA can hybridize with the DNA template to form an RNA-DNA duplex, which may initiate the silencing process.[3][7]

RNA-Mediated Toxicity in Premutation Alleles (55-200 Repeats)

Individuals carrying a premutation allele do not typically exhibit FMR1 gene silencing. Instead, they often show elevated levels of FMR1 mRNA.[9][10] The expanded CGG repeats in the mRNA are thought to confer a toxic gain-of-function, leading to disorders such as Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) and Fragile X-associated Primary Ovarian Insufficiency (FXPOI).[4][11][12] The proposed mechanisms of RNA toxicity include:

-

Sequestration of RNA-Binding Proteins: The expanded CGG-repeat RNA forms stable secondary structures, such as hairpins and G-quadruplexes, which can sequester various RNA-binding proteins (RBPs).[11][12] This sequestration disrupts the normal function of these RBPs in processes like alternative splicing, leading to cellular dysfunction.

-

Formation of Intranuclear Inclusions: The aggregates of CGG-repeat RNA and associated proteins can form characteristic ubiquitin-positive intranuclear inclusions, a hallmark of FXTAS.[12][13]

Repeat-Associated Non-AUG (RAN) Translation

Expanded CGG repeats can be translated into proteins in the absence of a canonical AUG start codon through a process called Repeat-Associated Non-AUG (RAN) translation.[14][15][16] This can occur in different reading frames, producing toxic proteins such as a polyglycine-containing protein (FMRpolyG).[13][15] The accumulation of these RAN-translated proteins can contribute to cellular toxicity and is implicated in the pathogenesis of FXTAS.[11][15][17] Interestingly, RAN translation of unexpanded CGG repeats also appears to have a native biological function in regulating the basal and activity-dependent synthesis of FMRP.[14][18]

Quantitative Data on CGG Repeats and Gene Expression

The number of CGG repeats has a direct and quantifiable impact on various molecular and clinical phenotypes. The following tables summarize key quantitative relationships.

| CGG Repeat Number | FMR1 mRNA Level | FMRP Level | Associated Phenotype |

| 5-44 (Normal) | Normal | Normal | Unaffected |

| 45-54 (Intermediate) | Slightly Increased | Slightly Decreased | Generally unaffected, potential for mild phenotypes |

| 55-200 (Premutation) | Increased (2-8 fold)[10] | Decreased[9][10] | Risk of FXTAS, FXPOI, and other neuropsychiatric conditions[3][4][11] |

| >200 (Full Mutation) | Severely Decreased or Absent[4] | Absent or Severely Decreased[4] | Fragile X Syndrome[1][2][3] |

Table 1: Correlation of CGG Repeat Number with FMR1 Expression and Phenotype.

| CGG Repeat Range | Associated Risk | Quantitative Aspect |

| 70-100 | Highest risk for FXPOI[3] | Not applicable |

| >200 | High penetrance for FXS[1][2][3] | IQ in males with FXS is typically under 55[3] |

Table 2: Quantitative Aspects of Phenotypic Risk Associated with CGG Repeats.

Experimental Protocols

A variety of molecular techniques are employed to study CGG repeats and their impact on gene expression.

Sizing of CGG Repeats

Accurate determination of the CGG repeat number is crucial for diagnosis and research.

4.1.1 PCR-Based Methods

-

Principle: Flanking primers are used to amplify the CGG repeat region. The size of the PCR product, determined by gel electrophoresis or capillary electrophoresis, is used to calculate the number of repeats.

-

Methodology:

-

Genomic DNA is extracted from peripheral blood leukocytes or other tissues.

-

PCR is performed using a high-GC buffer and a polymerase capable of amplifying GC-rich sequences.

-

For larger repeats, specialized techniques like triplet-primed PCR (TP-PCR) may be necessary.

-

The PCR products are resolved on a high-resolution agarose gel or by capillary electrophoresis.

-

The size of the product is compared to a DNA ladder to determine the repeat number.

-

-

Challenges: Large, expanded alleles are difficult to amplify due to their high GC content and repetitive nature.

4.1.2 Southern Blotting

-

Principle: This method is the gold standard for detecting large expansions and determining methylation status. Genomic DNA is digested with restriction enzymes, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the FMR1 gene.

-

Methodology:

-

Genomic DNA is digested with enzymes such as EcoRI and a methylation-sensitive enzyme like EagI.

-

The digested DNA is separated on an agarose gel.

-

The DNA is transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled or chemiluminescent probe that flanks the CGG repeat.

-

The size of the resulting band(s) indicates the repeat length, and the digestion pattern with the methylation-sensitive enzyme reveals the methylation status.

-

Analysis of Gene Expression

4.2.1 Quantitative Real-Time PCR (qRT-PCR)

-

Principle: Measures the amount of FMR1 mRNA in a sample.

-

Methodology:

-

Total RNA is extracted from cells or tissues.

-

RNA is reverse transcribed into cDNA.

-

Real-time PCR is performed using primers specific for the FMR1 gene and a reference gene.

-

The relative expression of FMR1 mRNA is calculated using the ΔΔCt method.

-

4.2.2 Western Blotting

-

Principle: Detects and quantifies the amount of FMRP.

-

Methodology:

-

Protein lysates are prepared from cells or tissues.

-

Proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with a primary antibody specific to FMRP, followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

The signal is detected and quantified.

-

Epigenetic Analysis

4.3.1 Methylation-Specific PCR (MSP)

-

Principle: Distinguishes between methylated and unmethylated DNA.

-

Methodology:

-

Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Two pairs of primers are used for PCR: one specific for the methylated sequence and one for the unmethylated sequence.

-

The presence of a PCR product with the methylation-specific primers indicates methylation.

-

4.3.2 Chromatin Immunoprecipitation (ChIP)

-

Principle: Identifies the association of specific proteins (e.g., histones with specific modifications) with a particular genomic region.

-

Methodology:

-

Proteins are cross-linked to DNA in living cells.

-

The chromatin is sheared into small fragments.

-

An antibody specific to the protein of interest (e.g., anti-H3K9me2) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of the target DNA sequence (e.g., the FMR1 promoter) is quantified by qPCR.

-

Visualizing Molecular Pathways and Workflows

Signaling Pathway of FMR1 Gene Silencing

Caption: Epigenetic cascade leading to FMR1 gene silencing in Fragile X Syndrome.

Experimental Workflow for ChIP-qPCR

Caption: Step-by-step workflow for Chromatin Immunoprecipitation followed by qPCR.

Logical Relationship of CGG Repeat Length and Pathogenic Mechanisms

Caption: Divergent pathogenic mechanisms based on CGG repeat length.

Conclusion and Future Directions

The study of CGG repeats in the FMR1 gene has unveiled complex and fascinating mechanisms of gene expression regulation. From epigenetic silencing in Fragile X Syndrome to RNA-mediated toxicity and RAN translation in premutation disorders, the length of the CGG repeat tract is a critical determinant of neuronal function and overall health. The experimental techniques outlined in this guide are fundamental tools for researchers and clinicians working to understand, diagnose, and ultimately treat these conditions.

Future research will likely focus on several key areas. First, a deeper understanding of the precise molecular cues that trigger the transition from a premutation to a full mutation allele is needed. Second, the full spectrum of proteins sequestered by the toxic CGG-repeat RNA and the downstream consequences of this sequestration require further elucidation. Finally, the development of therapeutic strategies aimed at reversing the epigenetic silencing of the FMR1 gene, mitigating RNA toxicity, or inhibiting RAN translation holds great promise for patients and families affected by CGG repeat expansion disorders.[11][19][20] The continued application of advanced molecular techniques and the development of novel experimental systems will be paramount to advancing our knowledge and translating it into effective clinical interventions.

References

- 1. New Targeted Treatments for Fragile X Syndrome [escholarship.org]

- 2. New Targeted Treatments for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragile X syndrome - Wikipedia [en.wikipedia.org]

- 4. CGG repeat in the FMR1 gene: size matters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Promoter-Bound Trinucleotide Repeat mRNA Drives Epigenetic Silencing in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Development for CGG Repeat Expansion-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RAN translation at CGG repeats induces ubiquitin proteasome system impairment in models of fragile X-associated tremor ataxia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A native function for RAN translation and CGG repeats in regulating fragile X protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. A native function for RAN translation and CGG repeats in regulating fragile X protein synthesis - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 17. GC-rich repeat expansions: associated disorders and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "A Native Function for RAN Translation and CGG Repeats in Regulating Fr" by Caitlin M. Rodriguez, Shannon E. Wright et al. [digitalcommons.chapman.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Unraveling the Molecular Tapestry of CGG Repeats: A Technical Guide to Their Protein Interactome

For Immediate Release

Shanghai, China – December 13, 2025 – In a significant leap forward for understanding the molecular underpinnings of neurological disorders associated with CGG repeat expansions, a comprehensive technical guide detailing the discovery and characterization of proteins that bind to these repetitive sequences has been compiled. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the experimental methodologies, quantitative binding data, and the intricate signaling pathways governed by these interactions.

The expansion of CGG trinucleotide repeats is a hallmark of several genetic disorders, most notably Fragile X syndrome, the leading inherited cause of intellectual disability and autism. The discovery of proteins that specifically recognize and bind to these expanded CGG repeats, both at the DNA and RNA level, has been instrumental in elucidating the pathogenic mechanisms of these diseases. This guide serves as a central repository of this critical information, presenting it in a clear and actionable format.

Key Proteins in the CGG Repeat Interactome

A growing number of proteins have been identified to interact with CGG repeats, playing crucial roles in various cellular processes, including transcription, DNA replication, and translation. Among the most extensively studied are:

-

CGG Triplet Repeat Binding Protein 1 (CGGBP1): This protein binds directly to CGG repeats in DNA and is implicated in the regulation of transcription and the maintenance of genomic stability. It has been shown to interact with and recruit RNA/DNA helicases such as DDX41 and DHX15 to resolve R-loop structures that can form at these repetitive sequences and impede replication and transcription.

-

Fragile X Mental Retardation Protein (FMRP): The absence of this protein is the primary cause of Fragile X syndrome. FMRP is an RNA-binding protein that plays a critical role in the regulation of translation of a wide array of messenger RNAs (mRNAs) crucial for synaptic plasticity. It is part of a large ribonucleoprotein complex and interacts with numerous other proteins to carry out its function.

-

Serine/Arginine-rich Splicing Factors (SRSFs): Several members of this protein family, including SRSF1 and SRSF2, have been found to bind to CGG repeat-containing RNA. This interaction is particularly relevant to the process of Repeat-Associated Non-AUG (RAN) translation, a pathogenic mechanism in Fragile X-associated tremor/ataxia syndrome (FXTAS) where expanded CGG repeats are translated into toxic proteins.

Quantitative Insights into Protein-CGG Repeat Interactions

Understanding the binding affinity and specificity of these protein-RNA interactions is paramount for developing targeted therapies. While comprehensive tables of dissociation constants (Kd) for a wide range of proteins are still an active area of research, studies utilizing techniques like Surface Plasmon Resonance (SPR) and filter binding assays have begun to quantify these interactions. For instance, various small molecules have been shown to bind to r(CGG) repeats with Kd values in the nanomolar to micromolar range, laying the groundwork for similar quantitative analysis of protein binders.

Quantitative proteomics, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been instrumental in identifying and quantifying proteins that preferentially bind to CGG repeats. This methodology allows for the precise measurement of the enrichment of proteins in pull-down experiments using CGG repeat baits compared to control sequences.

Below is a summary of key proteins identified through proteomic approaches to interact with CGG repeats or the Fragile X Mental Retardation Protein (FMRP).

| Protein Symbol | Protein Name | Method of Identification | Function in CGG Repeat Context |

| CGGBP1 | CGG triplet repeat binding protein 1 | ChIP-Seq, Mass Spectrometry | Binds to CGG repeats in DNA, regulates transcription, resolves R-loops by recruiting helicases (DDX41, DHX15).[1] |

| FMR1 | Fragile X mental retardation protein | RNA Pull-down, Mass Spectrometry | Binds to CGG repeat RNA; its absence leads to Fragile X syndrome. Regulates translation of target mRNAs. |

| FXR1 | Fragile X mental retardation, autosomal homolog 1 | Co-immunoprecipitation, Mass Spectrometry | Interacts with FMRP and CGG repeat RNA.[2] |

| FXR2 | Fragile X mental retardation, autosomal homolog 2 | Co-immunoprecipitation, Mass Spectrometry | Interacts with FMRP and CGG repeat RNA. |

| SRSF1 | Serine/arginine-rich splicing factor 1 | RNA Pull-down with SILAC, Mass Spectrometry | Binds to CGG repeat RNA and modulates RAN translation.[3] Its activity is regulated by SRPK1 phosphorylation.[4][5] |

| SRSF2 | Serine/arginine-rich splicing factor 2 | RNA Pull-down with SILAC, Mass Spectrometry | Preferentially interacts with CGG repeat RNA.[3] |

| SRSF9 | Serine/arginine-rich splicing factor 9 | RNA Pull-down with SILAC, Mass Spectrometry | Interacts with CGG repeat RNA. |

| HNRNPA2B1 | Heterogeneous nuclear ribonucleoprotein A2/B1 | RNA Pull-down, Mass Spectrometry | Binds to CGG repeat RNA. |

| DDX41 | DEAD-box helicase 41 | Co-immunoprecipitation with CGGBP1, Mass Spectrometry | Interacts with CGGBP1 to resolve R-loops at CGG repeats.[1] Also identified as a nuclear interactor of FMRP.[2] |

| DHX15 | DEAH-box helicase 15 | Co-immunoprecipitation with CGGBP1, Mass Spectrometry | Interacts with CGGBP1 to resolve R-loops at CGG repeats.[1] |

| POLDIP3 | Polymerase (DNA) delta interacting protein 3 | Co-immunoprecipitation with FMRP, Mass Spectrometry | Identified as a novel nuclear interactor of FMRP.[2] |

| HNRNPA3 | Heterogeneous nuclear ribonucleoprotein A3 | Co-immunoprecipitation with FMRP, Mass Spectrometry | Identified as a novel nuclear interactor of FMRP.[2] |

Experimental Cornerstones: Protocols for Discovery

The identification of CGG repeat-binding proteins relies on a suite of powerful molecular biology techniques. This guide provides detailed protocols for the following key experiments:

RNA Pull-Down Assay Coupled with Mass Spectrometry

This is a foundational technique to identify proteins that bind to a specific RNA sequence in vitro.

Protocol:

-

Biotinylated RNA Bait Synthesis: Synthesize the CGG repeat-containing RNA of interest and a control RNA sequence with a biotin label at one end using in vitro transcription.

-

Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line to obtain a complex mixture of nuclear proteins.

-

RNA-Protein Binding: Incubate the biotinylated RNA baits with the nuclear extract to allow the formation of RNA-protein complexes.

-

Complex Capture: Use streptavidin-coated magnetic beads to capture the biotinylated RNA baits along with their bound proteins.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the RNA baits.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed, where cells are cultured in media containing "light," "medium," or "heavy" isotopes of essential amino acids before extract preparation. The relative abundance of proteins bound to the CGG repeat bait versus a control bait can then be determined by the ratio of heavy to light peptides in the mass spectrometer.[6][7][8]

In Vivo Cross-Linking and Immunoprecipitation (CLIP)

CLIP is a powerful technique to identify the in vivo RNA targets of a specific RNA-binding protein.

Protocol:

-

UV Cross-linking: Expose living cells to UV light to induce covalent cross-links between proteins and RNAs that are in close proximity.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.

-

RNase Digestion: Partially digest the RNA with RNase to trim the RNA molecules that are not protected by the cross-linked protein.

-

Protein-RNA Complex Isolation: Run the immunoprecipitated material on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the region corresponding to the protein-RNA complex.

-

Protein Digestion: Treat the membrane slice with proteinase K to digest the protein, leaving behind the small RNA fragment that was cross-linked.

-

RNA Ligation and Reverse Transcription: Ligate RNA linkers to the ends of the RNA fragments, followed by reverse transcription to generate cDNA.

-

Sequencing: Amplify the cDNA and sequence it to identify the RNA binding sites of the protein of interest.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the binding of a protein to a specific RNA or DNA sequence.

Protocol:

-

Probe Labeling: Label the CGG repeat-containing oligonucleotide (RNA or DNA) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the purified protein of interest or a cellular extract in a binding buffer.

-

Native Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled probe. A "shift" in the mobility of the probe, appearing as a band higher up in the gel compared to the free probe, indicates the formation of a protein-nucleic acid complex.

Visualizing the Network: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex molecular interactions, this guide includes detailed diagrams generated using the Graphviz DOT language.

This comprehensive guide aims to accelerate research in the field of CGG repeat-associated disorders by providing a centralized and detailed resource for scientists and clinicians. The continued exploration of the CGG repeat interactome holds the promise of identifying novel therapeutic targets and developing effective treatments for these debilitating conditions.

References

- 1. The CGG triplet repeat binding protein 1 counteracts R-loop induced transcription-replication stress | EMBO Reports [link.springer.com]

- 2. Combining affinity purification and mass spectrometry to define the network of the nuclear proteins interacting with the N-terminal region of FMRP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRSF protein kinase 1 modulates RAN translation and suppresses CGG repeat toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to CGG Repeat-Associated Non-AUG (RAN) Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repeat-associated non-AUG (RAN) translation is a non-canonical translation mechanism that plays a crucial role in the pathogenesis of several neurodegenerative diseases, including Fragile X-associated tremor/ataxia syndrome (FXTAS). In FXTAS, the expansion of a CGG trinucleotide repeat in the 5' untranslated region (UTR) of the FMR1 gene leads to the production of toxic homopolymeric and dipeptide-repeat proteins. This guide provides a comprehensive overview of the molecular mechanisms underlying CGG RAN translation, the pathological consequences of the resulting protein products, and detailed experimental protocols for their study. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction to CGG Repeat-Associated Non-AUG (RAN) Translation

FXTAS is a late-onset neurodegenerative disorder affecting carriers of a premutation allele of the FMR1 gene, characterized by 55 to 200 CGG repeats.[1] While the expanded CGG repeat RNA itself contributes to toxicity by sequestering RNA-binding proteins, a significant pathogenic role is attributed to RAN translation.[1][2] This process initiates translation in the absence of a canonical AUG start codon, leading to the synthesis of toxic proteins from the expanded CGG repeat sequence in multiple reading frames.[3][4]

The primary protein products of CGG RAN translation are:

-

FMRpolyG (polyglycine): Translated from the +1 reading frame (GGC). It is the most abundant and is considered a key contributor to FXTAS pathology.[2][5][6]

-

FMRpolyA (polyalanine): Translated from the +2 reading frame (GCG).[1][2]

-

FMRpolyR (polyarginine): Theoretically translated from the +0 reading frame (CGG), though its presence and contribution to pathology are less clear.[2]

These RAN products accumulate in ubiquitin-positive intranuclear inclusions, a hallmark of FXTAS pathology, and disrupt various cellular processes, leading to neurodegeneration.[1][4][7]

Molecular Mechanism of CGG RAN Translation

CGG RAN translation is a complex process that relies on a cap-dependent scanning mechanism, similar to canonical translation, but with key distinctions in initiation.[3][8]

Key Features:

-

Cap-Dependent Initiation: The process requires the 7-methylguanosine (m7G) cap at the 5' end of the mRNA and the cap-binding protein eIF4E.[3]

-

Ribosomal Scanning: The 43S preinitiation complex (PIC) is recruited to the 5' cap and scans the 5' UTR.[3]

-

Near-Cognate Start Codons: Initiation of the predominant FMRpolyG product occurs primarily at near-cognate start codons, such as ACG and GUG, located upstream of the CGG repeat.[2][5]

-

Influence of CGG Repeat Length: The efficiency of RAN translation, particularly in the +2 (FMRpolyA) frame, is positively correlated with the length of the CGG repeat.[2][3] For the +1 (FMRpolyG) frame, the correlation is more modest.[2]

-

Role of RNA Structure: The stable secondary structures formed by the expanded CGG repeats are thought to stall the scanning ribosome, providing a window of opportunity for initiation at nearby non-canonical start sites.[5]

-

Involvement of Initiation Factors: Various eukaryotic initiation factors (eIFs) play critical roles. For instance, eIF4A helicase is required to unwind the complex RNA structures, while factors like eIF1 and eIF5, which regulate start codon fidelity, can modulate RAN translation efficiency.[3][9] Cellular stress and the integrated stress response (ISR) have been shown to enhance RAN translation.[5][10]

Diagram of the CGG RAN Translation Mechanism

Caption: Mechanism of CGG RAN translation initiation.

Pathological Consequences of CGG RAN Translation Products

The accumulation of FMRpolyG and other RAN products leads to significant cellular dysfunction through multiple mechanisms:

-

Ubiquitin-Proteasome System (UPS) Impairment: FMRpolyG aggregates can sequester components of the UPS, leading to its impairment.[4][7] This results in the accumulation of misfolded proteins and contributes to cellular toxicity.

-

Formation of Neuronal Inclusions: FMRpolyG is a major component of the ubiquitin-positive intranuclear inclusions found in the brains of FXTAS patients.[1][11] These aggregates also contain other proteins, including p62 and ubiquilin 2.[1]

-

Disruption of Nuclear Architecture: FMRpolyG has been shown to interact with lamina-associated polypeptide 2 beta (LAP2β), which can disrupt the nuclear lamina and nuclear architecture.

-

Mitochondrial Dysfunction: Emerging evidence suggests that FMRpolyG can localize to mitochondria and impair their function, leading to reduced ATP production and increased oxidative stress.[12]

-

Induction of Stress Granule Formation: Both the expanded CGG repeat RNA and the resulting RAN products can promote the formation of stress granules, which can impair global protein translation.[2]

Signaling Pathway of RAN Product-Induced Cellular Toxicity

Caption: Pathological pathways induced by RAN products.

Quantitative Data on CGG RAN Translation

The efficiency and products of CGG RAN translation have been quantified in various experimental systems.

Table 1: Efficiency of CGG RAN Translation

| Parameter | Value | Reference(s) |

| Relative Efficiency vs. AUG Initiation | ||

| +1 (FMRpolyG) Frame | ~30-40% | [2][7][13] |

| +2 (FMRpolyA) Frame | ~10-20% (30-50% of +1 frame) | [7] |

| Influence of CGG Repeat Length | ||

| FMRpolyG Production (25 vs. 90 repeats) | 11.7% vs. 16.7% of FMRP reporter | [9] |

| FMRpolyA Production | Positive correlation with repeat length | [2] |

| Relative Abundance of RAN Products | ||

| In vitro and in HeLa cells | +1 (FMRpolyG) > +2 (FMRpolyA) | [7] |

Table 2: Cellular Toxicity of RAN Products

| Assay | Model System | Observation | Reference(s) |

| Cell Viability | Transfected HEK293 cells | Expression of FMRpolyG reduces cell viability. | [14] |

| Neuronal Survival | Rodent neurons with CGG repeats | ASOs targeting FMRpolyG initiation improve neuronal survival. | [9] |

| Inclusion Formation | FXTAS patient brains (hippocampus) | ~20% of neurons contain FMRpolyG-positive inclusions. | [1] |

| UPS Reporter Accumulation | Transfected mammalian cells | CGG repeat expression leads to length-dependent accumulation of a GFP-UPS reporter. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CGG RAN translation.

Luciferase Reporter Assay for Quantifying RAN Translation

This assay is used to measure the efficiency of RAN translation from a specific reading frame.

Experimental Workflow

Caption: Workflow for a RAN translation luciferase assay.

Detailed Protocol:

-

Plasmid Construction:

-

Clone the 5' UTR of the human FMR1 gene containing the desired number of CGG repeats upstream of a nanoluciferase (nLuc) reporter gene that lacks its own start codon.

-

Incorporate a 3xFLAG tag for parallel detection by western blot.

-

Create control constructs: a positive control with a canonical AUG start codon in an optimal Kozak context, and a negative control lacking the FMR1 5' UTR.

-

-

In Vitro Transcription:

-

Linearize the plasmid DNA downstream of the reporter gene.

-

Use a T7 RNA polymerase-based in vitro transcription kit to synthesize mRNA.

-

Incorporate a 5' m7G cap analog during transcription to ensure cap-dependent translation.

-

Purify the resulting mRNA.

-

-

Cell Culture and Transfection:

-

Culture cells (e.g., HeLa or primary cortical neurons) to the desired confluency.

-

Transfect the in vitro transcribed mRNA into the cells using a suitable lipid-based transfection reagent. A co-transfected Renilla luciferase mRNA can be used for normalization.

-

-

Cell Lysis and Luciferase Assay:

-

After a defined period (e.g., 5-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

Use a dual-luciferase reporter assay system to measure the luminescence from both the nanoluciferase (experimental) and Renilla luciferase (control) in the supernatant.

-

-

Data Analysis:

-

Calculate the ratio of nanoluciferase to Renilla luciferase activity for each sample.

-

Normalize the results to the negative control to determine the fold-change in RAN translation activity.

-

Western Blotting for Detection of RAN Products

Western blotting is used to visualize and semi-quantify the protein products of RAN translation.

Detailed Protocol:

-

Sample Preparation:

-

Transfect cells with constructs expressing CGG repeats or lyse tissue samples from FXTAS models or patients in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the RAN product (e.g., anti-FMRpolyG) or an epitope tag (e.g., anti-FLAG) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. A loading control like GAPDH or tubulin should be used to ensure equal protein loading.

-

Immunoprecipitation-Mass Spectrometry (IP-MS) for FMRpolyG Identification

IP-MS is a powerful technique to confirm the presence of endogenous RAN products in complex biological samples.

Detailed Protocol:

-

Lysate Preparation:

-

Prepare cell or tissue lysates as for western blotting, ensuring the use of protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-FMRpolyG antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

On-Bead Digestion:

-

Elute the proteins from the beads or perform an on-bead digestion with trypsin to generate peptides.

-

-

Mass Spectrometry:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use data-dependent acquisition to identify peptides and parallel reaction monitoring (PRM) with stable isotope-labeled standard peptides for quantification.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database that includes the predicted sequences of the RAN products to identify FMRpolyG-specific peptides.

-

Conclusion and Future Directions

CGG repeat-associated non-AUG (RAN) translation is a critical pathogenic mechanism in FXTAS. The production of toxic FMRpolyG and other RAN products drives neurodegeneration through the disruption of fundamental cellular processes. A thorough understanding of the molecular intricacies of RAN translation and its downstream consequences is essential for the development of effective therapeutic strategies. Future research should focus on the precise quantification of RAN products in patient-derived materials, the elucidation of the complete network of protein interactions involving RAN products, and the development of small molecules or antisense oligonucleotides that can specifically inhibit this aberrant translation process.[9][15] The experimental approaches outlined in this guide provide a robust framework for advancing these research goals.

References

- 1. Neuropathology of RAN translation proteins in fragile X-associated tremor/ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repeat-associated non-AUG (RAN) translation and other molecular mechanisms in Fragile X Tremor Ataxia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. RAN translation at CGG repeats induces ubiquitin proteasome system impairment in models of fragile X-associated tremor ataxia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A native function for RAN translation and CGG repeats in regulating Fragile X protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CGG Repeat associated non-AUG translation utilizes a cap-dependent, scanning mechanism of initiation to produce toxic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The FMRpolyGlycine Protein Mediates Aggregate Formation and Toxicity Independent of the CGG mRNA Hairpin in a Cellular Model for FXTAS [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

The Cellular Maze of CGG Repeat Toxicity: A Technical Guide to Affected Pathways

For Immediate Release

Redwood City, CA – December 13, 2025 – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the cellular pathways disrupted by CGG repeat expansions, a genetic anomaly central to Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) and other FMR1-related disorders. This whitepaper details the molecular underpinnings of CGG repeat toxicity, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visualizations of the complex biological processes involved.

The guide focuses on two primary mechanisms of toxicity stemming from the expanded CGG repeats in the 5' untranslated region (UTR) of the FMR1 gene: a toxic gain-of-function of the mRNA and the production of toxic proteins through repeat-associated non-AUG (RAN) translation. These processes trigger a cascade of cellular disruptions, including the sequestration of essential RNA-binding proteins, impairment of the ubiquitin-proteasome system, mitochondrial dysfunction, altered microRNA processing, and DNA damage responses.

Key Cellular Pathways Disrupted by CGG Repeat Toxicity

The expanded CGG repeat in the FMR1 mRNA creates a stable hairpin structure that acts as a molecular sponge, sequestering a host of RNA-binding proteins (RBPs). This sequestration prevents these proteins from performing their normal cellular functions, leading to widespread dysregulation. Furthermore, the CGG repeats can be translated into toxic polyglycine-containing proteins, most notably FMRpolyG, which aggregate in the nucleus and interfere with critical cellular processes.[1]

Protein Sequestration and RNA Processing Defects

The expanded r(CGG) repeats form nuclear foci that sequester critical RBPs, leading to their functional depletion.[2] This has profound effects on RNA metabolism, including pre-mRNA splicing and microRNA (miRNA) biogenesis.

Affected Proteins and Pathways:

-

hnRNP A2/B1: Sequestration of this protein is linked to defects in mRNA transport and splicing.[3][4]

-

Sam68: Its sequestration leads to altered alternative splicing of various transcripts.[5]

-

DROSHA/DGCR8: The sequestration of this microprocessor complex impairs the processing of primary miRNAs into precursor miRNAs, resulting in a global reduction of mature miRNAs.[6]

Table 1: Quantitative Data on Altered RNA Processing in FXTAS

| Parameter | Observation in FXTAS | Fold Change/Percentage | Source |

| Mature miRNA Levels | General decrease in mature miRNA levels in FXTAS brain tissue. | 20-50% reduction | [7] |

| Alternative Splicing (ATP11B) | Decreased inclusion of exon-28B in ATP11B pre-mRNA in FXTAS brain. | Inclusion rate drops from 47% in controls to 31% in FXTAS patients. | [5] |

| FMR1 mRNA Levels | Modest increase in FMR1 mRNA in some glial cell populations in premutation carriers. | ~1.3-fold increase | [8] |

Repeat-Associated Non-AUG (RAN) Translation and Proteostasis Collapse

The CGG repeats can initiate translation in the absence of a canonical AUG start codon, a process known as RAN translation.[9] This results in the production of toxic proteins, primarily FMRpolyG, which are prone to aggregation.

Consequences of RAN Translation:

-

Protein Aggregation: FMRpolyG accumulates in ubiquitin-positive intranuclear inclusions, a pathological hallmark of FXTAS.[10]

-

Ubiquitin-Proteasome System (UPS) Impairment: The accumulation of FMRpolyG aggregates overwhelms the UPS, leading to its functional impairment and a vicious cycle of further protein accumulation.[5][11]

Table 2: Proteins Identified in FXTAS Intranuclear Inclusions by Mass Spectrometry

| Protein Category | Examples of Identified Proteins | Putative Role in Pathogenesis | Source |

| RNA-Binding Proteins | hnRNP A2, MBNL1, Sam68 | Sequestration leads to RNA processing defects. | [3][4][5] |

| Proteostasis | Ubiquitin, SUMO2, p62/SQSTM1 | Components of protein degradation pathways, indicating cellular stress and attempts to clear aggregates. | [9] |

| Cytoskeletal | Neurofilaments, Lamin A/C | Structural components of the inclusions. | [3][4] |

| DNA Damage Response | - | Proteins involved in DNA repair are enriched, suggesting a link to genomic instability. | [9] |

Mitochondrial Dysfunction

A growing body of evidence points to mitochondrial dysfunction as a key contributor to the neurodegeneration seen in FXTAS.[7][12] The expression of expanded CGG repeats, and the resulting FMRpolyG, can lead to impaired mitochondrial bioenergetics and increased oxidative stress.

Manifestations of Mitochondrial Dysfunction:

-

Reduced Mitochondrial DNA (mtDNA) Copy Number: A decrease in mtDNA has been observed in specific brain regions of FXTAS patients.[12]

-

Impaired Electron Transport Chain: Reduced activity of complex IV and V of the electron transport chain has been reported in the cerebellum of FXTAS patients.[7]

-

Altered Mitochondrial miRNA Profile: The expression of expanded CGG repeats can alter the localization of specific miRNAs to the mitochondria, potentially impacting mitochondrial function.[13][14]

Table 3: Quantitative Metrics of Mitochondrial Dysfunction in FXTAS

| Parameter | Observation | Tissues/Cells Studied | Source |

| mtDNA Copy Number | Reduced in specific brain regions. | Cerebellum, dentate nucleus, parietal and temporal cortex, thalamus, caudate nucleus, and hippocampus of a female FXTAS patient. | [12] |

| Complex IV and V Activity | Lower activity compared to controls. | Cerebellum of FXTAS patients. | [7] |

| Cytosolic Free Ca2+ | Decreased in FXTAS fibroblasts. | Control: 221±34 pmol/10^6 cells; FXTAS: 108±6 pmol/10^6 cells. | [15] |

| Mitochondrial Free Ca2+ | Decreased in FXTAS fibroblasts. | Control: 9±1 pmol/10^6 cells; FXTAS: 3±2 pmol/10^6 cells. | [15] |

DNA Damage Response and Nucleolar Stress

The presence of expanded CGG repeats can induce a DNA damage response (DDR) and lead to nucleolar stress, further contributing to cellular toxicity.

Key Observations:

-

Increased γH2AX: This marker of DNA double-strand breaks is elevated in cells expressing expanded CGG repeats, indicating genomic instability.

-

Nucleolar Stress: While less quantified, the sequestration of proteins involved in ribosome biogenesis by the expanded r(CGG) can lead to nucleolar stress, a pathway implicated in apoptosis.

Visualizing the Pathogenic Cascade

To better understand the interplay of these affected pathways, the following diagrams illustrate the core mechanisms of CGG repeat toxicity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular pathways affected by CGG repeat toxicity.

Protocol 1: Filter Retardation Assay for FMRpolyG Aggregation

This assay is used to detect and quantify insoluble protein aggregates, such as those formed by FMRpolyG.

Materials:

-

Cell or tissue lysates expressing CGG repeats.

-

FTA lysis buffer (10mM Tris-HCl, pH 8.0, 150mM NaCl, 2% SDS, 50mM DTT).

-

Cellulose acetate membrane (0.22 µm pore size).

-

Bio-Dot microfiltration apparatus.

-

Primary antibody against FMRpolyG or a fusion tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagent.

Procedure:

-

Lysate Preparation: Lyse cells or tissues in FTA lysis buffer and heat at 100°C for 10 minutes.

-

Filtration: Load the lysate onto a pre-wetted cellulose acetate membrane in a Bio-Dot apparatus. Apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be retained on the membrane.

-

Washing: Wash the membrane several times with wash buffer (e.g., 0.1% SDS in PBS) to remove soluble proteins.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect the signal using a chemiluminescence imager.

-

-

Quantification: Densitometry can be used to quantify the amount of aggregated protein.

Protocol 2: Luciferase Reporter Assay for UPS Impairment

This assay measures the activity of the ubiquitin-proteasome system.

Materials:

-

Cells co-transfected with a CGG repeat expression vector and a UPS reporter vector (e.g., a vector expressing a destabilized luciferase).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with the CGG repeat construct and the UPS reporter construct. A control vector expressing a stable luciferase should be used for normalization.

-

Cell Lysis: After a desired incubation period, lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure the firefly (destabilized) and Renilla (stable) luciferase activities sequentially in a luminometer.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity. An increase in this ratio indicates an accumulation of the destabilized luciferase, signifying UPS impairment.

Protocol 3: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer.

-

Seahorse XF Cell Culture Microplates.

-

Seahorse XF Calibrant.

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Mito Stress Test:

-

Measure the basal oxygen consumption rate (OCR).

-

Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

Inject FCCP to uncouple the mitochondrial membrane and measure maximal respiration.

-

Inject rotenone and antimycin A to inhibit complex I and III, respectively, and measure non-mitochondrial respiration.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 4: Quantitative RT-PCR for miRNA Expression

This method is used to quantify the levels of specific mature miRNAs.

Materials:

-

Total RNA extracted from cells or tissues.

-

miRNA-specific reverse transcription primers.

-

Reverse transcriptase.

-

qPCR master mix.

-

miRNA-specific forward and reverse primers for qPCR.

-

A real-time PCR system.

Procedure:

-

RNA Extraction: Isolate total RNA, including small RNAs, from the samples.

-

Reverse Transcription: Perform reverse transcription using miRNA-specific stem-loop primers or a poly(A) tailing method to generate cDNA.

-

qPCR: Perform real-time PCR using a master mix containing a fluorescent dye (e.g., SYBR Green) and miRNA-specific primers.

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative expression of the target miRNA, normalized to a stable small RNA endogenous control (e.g., U6 snRNA).

Conclusion

The cellular toxicity induced by CGG repeat expansions is a multifaceted problem involving the disruption of several critical pathways. The convergence of RNA gain-of-function toxicity and RAN-translated protein toxicity creates a complex pathogenic landscape. A thorough understanding of these affected pathways, aided by the quantitative and methodological insights provided in this guide, is essential for the development of targeted therapeutic strategies for FXTAS and related disorders. Future research will likely focus on dissecting the intricate interplay between these pathways and identifying key nodes for therapeutic intervention.

References

- 1. Human Cerebral Cortex Proteome of Fragile X-Associated Tremor/Ataxia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Protein composition of the intranuclear inclusions of FXTAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sam68 sequestration and partial loss of function are associated with splicing alterations in FXTAS patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Composition of the Intranuclear Inclusions of Fragile X-associated Tremor/Ataxia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Nuclear Accumulation of Stress Response mRNAs Contributes to the Neurodegeneration Caused by Fragile X Premutation rCGG Repeats | PLOS Genetics [journals.plos.org]

- 12. Frontiers | Human Cerebral Cortex Proteome of Fragile X-Associated Tremor/Ataxia Syndrome [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Altered expression of the FMR1 splicing variants landscape in premutation carriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Modifications of CGG Repeat Expansions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The expansion of CGG trinucleotide repeats is a hallmark of several neurodevelopmental and neurodegenerative disorders, most notably Fragile X syndrome (FXS), the leading monogenic cause of inherited intellectual disability and autism. While the genetic basis of these disorders lies in the increased number of CGG repeats within the FMR1 gene, the pathogenic mechanism is predominantly epigenetic. This technical guide provides a comprehensive overview of the epigenetic modifications that occur as a consequence of CGG repeat expansions, leading to the transcriptional silencing of the FMR1 gene and the subsequent loss of the Fragile X Mental Retardation Protein (FMRP). We delve into the key epigenetic players, including DNA methylation and histone modifications, summarize quantitative data, provide detailed experimental protocols for their analysis, and present visual workflows and signaling pathways to elucidate the complex molecular events. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand the pathophysiology of CGG repeat expansion disorders and to develop novel therapeutic strategies targeting the epigenetic landscape.

The Spectrum of CGG Repeat Expansions and Associated Epigenetic States

The number of CGG repeats in the 5' untranslated region (5' UTR) of the FMR1 gene determines the allelic state and the corresponding epigenetic profile. These alleles are categorized into four main types, each with distinct epigenetic characteristics and clinical implications.

| Allele Type | CGG Repeat Number | DNA Methylation Status of FMR1 Promoter | Histone Acetylation Status | FMR1 Gene Expression | Clinical Phenotype |

| Normal | 5 - 44 | Unmethylated | Acetylated (Active Chromatin) | Normal | Unaffected |

| Intermediate (Gray Zone) | 45 - 54 | Generally Unmethylated | Acetylated | Normal to slightly altered | Generally Unaffected; potential risk for FXTAS/FXPOI |

| Premutation | 55 - 200 | Generally Unmethylated | Hyperacetylated (More open chromatin) | Increased transcription, but reduced translation | Risk of Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) and Fragile X-associated Primary Ovarian Insufficiency (FXPOI) |

| Full Mutation | > 200 | Hypermethylated | Hypoacetylated (Inactive Chromatin) | Silenced | Fragile X Syndrome (FXS) |

Key Epigenetic Modifications in CGG Repeat Expansions

The transition from a premutation to a full mutation allele triggers a cascade of epigenetic changes that collectively lead to the stable silencing of the FMR1 gene. These modifications transform the local chromatin environment from a transcriptionally permissive state to a repressive, heterochromatic state.

DNA Methylation

Hypermethylation of the FMR1 promoter and the expanded CGG repeat region is a primary epigenetic hallmark of FXS.[1][2][3][4][5][6][7] This process is catalyzed by DNA methyltransferases (DNMTs), with DNMT1 playing a crucial role in maintaining the methylated state.[1] The methylation of cytosine residues in CpG dinucleotides prevents the binding of transcription factors and recruits methyl-CpG-binding proteins (MeCPs), such as MeCP2, which initiate the formation of repressive chromatin.[8]

Histone Modifications

In conjunction with DNA methylation, a suite of repressive histone modifications is established at the FMR1 locus in individuals with the full mutation. These changes are orchestrated by histone-modifying enzymes and contribute to the compaction of chromatin, rendering it inaccessible to the transcriptional machinery.

| Histone Modification | Consequence for FMR1 Gene | Key Enzymes Involved (Examples) |

| Histone Deacetylation | Transcriptional Repression | Histone Deacetylases (HDACs) |

| H3K9 Trimethylation (H3K9me3) | Formation of Constitutive Heterochromatin | SUV39H1 (Histone Methyltransferase) |

| H3K27 Trimethylation (H3K27me3) | Formation of Facultative Heterochromatin | EZH2 (Component of PRC2 complex) |

| H4K20 Trimethylation (H4K20me3) | Chromatin Compaction and Silencing | SUV420H (Histone Methyltransferase) |

| H3K4 Demethylation (loss of H3K4me3) | Loss of Active Promoter Mark | Histone Demethylases (e.g., KDM5 family) |

Conversely, premutation alleles are often associated with histone hyperacetylation, leading to a more open chromatin state and increased transcription of the FMR1 gene.[9]

Signaling Pathway of FMR1 Gene Silencing

The expansion of the CGG repeat tract to over 200 repeats initiates a complex signaling cascade that culminates in the transcriptional silencing of the FMR1 gene. The following diagram illustrates the key molecular events involved in this process.

Caption: Molecular pathway of FMR1 gene silencing initiated by CGG repeat expansion.

Experimental Protocols for Epigenetic Analysis of CGG Repeats

A multi-faceted approach employing various molecular biology techniques is necessary to accurately characterize the epigenetic landscape of the FMR1 gene. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for the epigenetic analysis of the FMR1 gene.

Southern Blot Analysis for CGG Repeat Sizing and Methylation Status

Southern blotting is a robust method for determining the size of large CGG repeat expansions and for assessing the overall methylation status of the FMR1 promoter region.[10][11][12]

Protocol:

-

Genomic DNA Digestion: Digest 7-10 µg of high-quality genomic DNA with a restriction enzyme that flanks the CGG repeat region (e.g., EcoRI) in combination with a methylation-sensitive enzyme (e.g., NruI or HpaII) that cuts within the promoter region only when it is unmethylated.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel. The size of the resulting fragments will indicate the length of the CGG repeat.

-

Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA probe specific to the FMR1 gene region (e.g., StB12.3).

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate. The presence or absence of a smaller band corresponding to the methylated or unmethylated allele will reveal the methylation status.

Bisulfite Sequencing for High-Resolution DNA Methylation Analysis

Bisulfite sequencing provides a detailed, single-nucleotide resolution map of DNA methylation across the FMR1 promoter.[3]

Protocol:

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers specific to the FMR1 promoter region. These primers are designed to be independent of the methylation status.

-

Cloning and Sequencing (or Next-Generation Sequencing):

-

Traditional Method: Clone the PCR products into a vector and sequence individual clones using Sanger sequencing.

-

Next-Generation Sequencing (NGS): Directly sequence the PCR amplicons using a high-throughput sequencing platform for a more quantitative and comprehensive analysis.

-

-